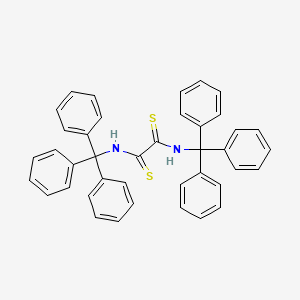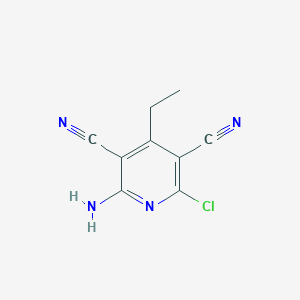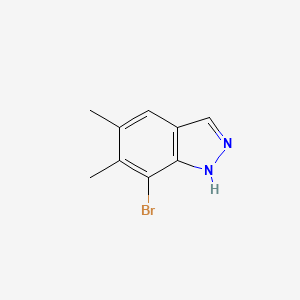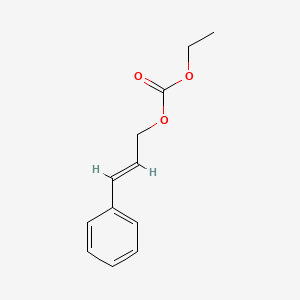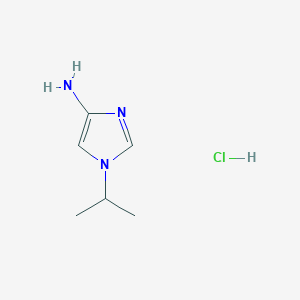![molecular formula C33H39N7 B13937393 1-(1-propylbenzimidazol-2-yl)-N,N-bis[(1-propylbenzimidazol-2-yl)methyl]methanamine CAS No. 222715-80-2](/img/structure/B13937393.png)
1-(1-propylbenzimidazol-2-yl)-N,N-bis[(1-propylbenzimidazol-2-yl)methyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)amine is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tris((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)amine typically involves the following steps:
Formation of 1-propyl-1H-benzo[d]imidazole: This can be achieved through the cyclization of o-phenylenediamine with propionic acid under acidic conditions.
Alkylation: The benzimidazole derivative is then alkylated using a suitable alkylating agent such as chloromethylamine.
Tripodal Ligand Formation: The final step involves the reaction of the alkylated benzimidazole with tris(2-aminoethyl)amine under basic conditions to form the tripodal ligand.
Industrial Production Methods
Industrial production of tris((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.
化学反応の分析
Types of Reactions
Tris((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under basic or acidic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
科学的研究の応用
Tris((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical reactions.
作用機序
The mechanism of action of tris((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)amine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then interact with biological targets, such as enzymes or DNA, leading to various biological effects. The compound’s tripodal structure allows for multiple points of interaction, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Tris((1H-benzo[d]imidazol-2-yl)methyl)amine: Similar structure but lacks the propyl group, leading to different chemical and biological properties.
Tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine: Contains a methyl group instead of a propyl group, affecting its reactivity and applications.
Uniqueness
Tris((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)amine is unique due to the presence of the propyl group, which can influence its solubility, reactivity, and ability to form complexes with metal ions. This makes it a valuable compound for specific applications in coordination chemistry and catalysis.
特性
CAS番号 |
222715-80-2 |
|---|---|
分子式 |
C33H39N7 |
分子量 |
533.7 g/mol |
IUPAC名 |
1-(1-propylbenzimidazol-2-yl)-N,N-bis[(1-propylbenzimidazol-2-yl)methyl]methanamine |
InChI |
InChI=1S/C33H39N7/c1-4-19-38-28-16-10-7-13-25(28)34-31(38)22-37(23-32-35-26-14-8-11-17-29(26)39(32)20-5-2)24-33-36-27-15-9-12-18-30(27)40(33)21-6-3/h7-18H,4-6,19-24H2,1-3H3 |
InChIキー |
KIHQMDIBTPBWQM-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=CC=CC=C2N=C1CN(CC3=NC4=CC=CC=C4N3CCC)CC5=NC6=CC=CC=C6N5CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


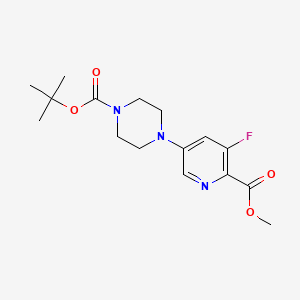



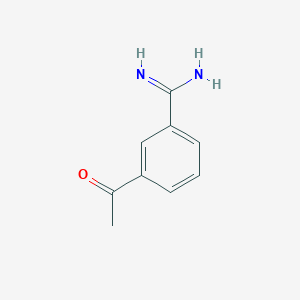
![7-isocyanatobenzo[a]anthracene](/img/structure/B13937345.png)
